2-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanol
Description
2-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanol is a chemical compound that features a piperazine ring substituted with a 4-methylcyclohexyl group and an ethanol moiety. Piperazine derivatives are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-12-2-4-13(5-3-12)15-8-6-14(7-9-15)10-11-16/h12-13,16H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSQWJPPAQJSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanol typically involves the reaction of 4-methylcyclohexylamine with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including purification and isolation of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The piperazine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the piperazine ring .
Scientific Research Applications
2-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, including changes in neurotransmitter levels and receptor activity .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A piperazine derivative used as an antihistamine.
Hydroxyzine: Another piperazine derivative with sedative and anxiolytic properties.
Buspirone: A piperazine derivative used as an anxiolytic agent
Uniqueness
2-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 4-methylcyclohexyl group and ethanol moiety differentiates it from other piperazine derivatives, potentially leading to unique interactions with molecular targets and pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
